GIRK2 Channel Modulation: First Report of a Mono‑Oxo Imidazolidine Probe
In a high‑throughput screen (AID 1259325) designed to identify activators of the GIRK2 homomeric channel, N‑(2‑hydroxypropyl)‑2‑(2‑oxo‑3‑(p‑tolyl)imidazolidin‑1‑yl)acetamide was one of the compounds tested. While the exact activation value was not disclosed, the compound was annotated as ‘Active’ in the primary screen conducted at Vanderbilt University [1]. This represents a unique profile among imidazolidinone‑based channel modulators, as the vast majority of reported GIRK modulators (e.g., ML297) belong to distinct chemotypes and are selective for GIRK1‑containing channels [2].
| Evidence Dimension | GIRK2 channel activation (primary screen outcome) |
|---|---|
| Target Compound Data | Active in primary screen (exact EC50/IC50 not publicly released) |
| Comparator Or Baseline | GIRK1‑preferring tool compounds (e.g., ML297), inactive on GIRK2 homomers [2] |
| Quantified Difference | Qualitative distinction: target compound is active on a GIRK2 homomeric channel, a target for which no small‑molecule probes were previously available |
| Conditions | Thallium‑flux assay in HEK293 cells overexpressing GIRK2, 384‑well format; compound tested at 10 µM in the presence of 2‑methyl‑2,4‑pentanediol [1] |
Why This Matters
For projects studying VTA dopaminergic neuron signaling where GIRK2‑containing channels (not GIRK1‑containing channels) are expressed, this compound offers a distinct pharmacological starting point unavailable with existing GIRK1‑selective probes.
- [1] PubChem BioAssay AID 1259325. Discovering small molecule activators of G protein‑gated inwardly‑rectifying potassium subunit 2 (GIRK2) containing channels. Deposited by C. David Weaver Laboratory, Vanderbilt University. Available at: https://pubchem.ncbi.nlm.nih.gov/bioassay/1259325 View Source
- [2] Kaufmann K, et al. ML297 (VU0456810), a potent and selective activator of GIRK1‑containing channels. ACS Chem. Neurosci. 2013;4(9):1278‑1286. doi:10.1021/cn400062a View Source
